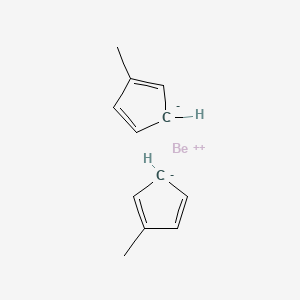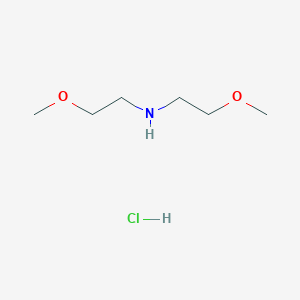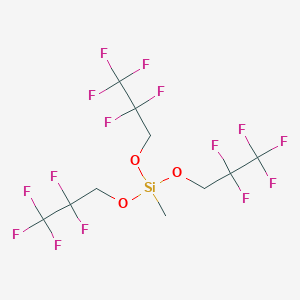
2,3-Dihydro-1-benzofuran-3-yl chloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-1-benzofuran-3-yl chloroacetate is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their wide range of biological and pharmacological activities, making them valuable in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1-benzofuran-3-yl chloroacetate typically involves the cyclization of appropriately substituted precursors. One common method includes the selective iodination of 3-hydroxy-2-iodobenzaldehyde followed by a Sonogashira coupling reaction with ethynylbenzene analogues. This reaction is catalyzed by Pd(Ph3P)2Cl2 and co-catalyzed by CuI, resulting in the formation of benzofuran aldehyde .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has also been explored for the efficient production of benzofuran compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dihydro-1-benzofuran-3-yl chloroacetate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Halogenation or other nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran alcohols .
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-1-benzofuran-3-yl chloroacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-1-benzofuran-3-yl chloroacetate involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to modulate neurotransmitter release by acting on presynaptic receptors, such as the histamine H3 receptor . This modulation can influence the release of neurotransmitters like dopamine, norepinephrine, and serotonin, thereby exerting various biological effects .
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydrobenzofuran: A closely related compound with similar structural features.
5-(2-Aminopropyl)-2,3-dihydrobenzofuran: Known for its entactogenic properties and use as a research chemical.
Uniqueness: This functional group allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
185339-58-6 |
|---|---|
Molekularformel |
C10H9ClO3 |
Molekulargewicht |
212.63 g/mol |
IUPAC-Name |
2,3-dihydro-1-benzofuran-3-yl 2-chloroacetate |
InChI |
InChI=1S/C10H9ClO3/c11-5-10(12)14-9-6-13-8-4-2-1-3-7(8)9/h1-4,9H,5-6H2 |
InChI-Schlüssel |
JPPAECVSCNXGEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=CC=CC=C2O1)OC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6H-Benzo[a]fluoren-6-one](/img/structure/B14267994.png)







![3-{6-[(4-Nitrophenyl)sulfanyl]-1,3-benzothiazol-2-yl}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14268045.png)
![Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate](/img/structure/B14268052.png)




